molecular formula C21H27N3O2S B2527793 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 552309-66-7

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B2527793
CAS No.: 552309-66-7
M. Wt: 385.53
InChI Key: HDASUBFXEDIXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound of interest, due to its structural complexity and potential for modification, has been a subject of research in the synthesis of novel heterocyclic compounds. For instance, research has led to the development of new heterocyclic compounds containing derivatives such as 1,3-oxazepine from 6-methyl 2-thiouracil. These compounds are synthesized through reactions that involve ethyl chloroacetate and various substituted benzaldehydes, leading to Schiff bases and 1,3-oxazepine derivatives. These synthesized compounds have been studied for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties (Mohammad, Ahmed, Mahmoud, 2017).

Antimicrobial Agents

Another research focus is the synthesis of novel antimicrobial agents. For example, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized, showing potential as antimicrobial agents. These compounds are derived from reactions involving 5-alkyl-6-(substituted benzyl)-2-thiouracils with various chloroethyl derivatives, leading to compounds with significant antibacterial and antifungal activities (Attia et al., 2013).

Organic Synthesis and Catalysis

In organic synthesis, the compound and its derivatives are utilized in catalysis and the development of new synthetic methodologies. For instance, an environmentally benign TEMPO-catalyzed alcohol oxidation system has been developed using the compound, showcasing high efficiency and the ability to recycle the catalytic system. This research highlights the compound's role in facilitating green chemistry applications (Li, Zhang, 2009).

Antiarrhythmic Activities

The compound's derivatives have been explored for their potential in medicinal chemistry, such as investigating antiarrhythmic activities. Tricyclic and tetracyclic thienopyridine derivatives have been synthesized and tested for their effectiveness as antiarrhythmic agents, comparing their activities to established drugs like Procaine amide and Lidocaine (Abdel-Hafez et al., 2009).

Electrochemical Synthesis

The compound and its related structures have been used in electrochemical synthesis methods, such as the TEMPO-catalyzed electrolytic C–H thiolation for synthesizing benzothiazoles and thiazolopyridines. This method provides a metal- and reagent-free approach to synthesizing these compounds from thioamides, offering a novel pathway for the synthesis of pharmacologically relevant structures (Qian et al., 2017).

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-3-18-15(2)22-21(23-20(18)26)27-14-19(25)24-11-9-17(10-12-24)13-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASUBFXEDIXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.